Researchers have utilized Bromocyclohexane to study the ionization energies of these two isomers using a technique called vacuum ultraviolet mass-analyzed threshold ionization spectroscopy []. This technique allows for the precise measurement of the minimum energy required to remove an electron from a molecule. By comparing the ionization energies of the equatorial and axial conformations, researchers gain insights into the subtle differences in their electronic structures and stabilities [].
While the study of conformational isomers remains the primary application of Bromocyclohexane in scientific research, limited studies suggest other potential uses:
Bromocyclohexane is an organic compound with the molecular formula C₆H₁₁Br, commonly known as cyclohexyl bromide. It is a colorless to light yellow liquid with a boiling point of approximately 166-167 °C and a density of 1.324 g/mL at 25 °C . This compound is classified as a secondary alkyl halide, which means that the bromine atom is attached to a carbon atom that is itself bonded to two other carbon atoms. Bromocyclohexane exhibits moderate solubility in organic solvents such as ethanol, ether, and acetone but is insoluble in water .
Bromocyclohexane is a flammable liquid (flash point 62 °C) and can irritate the skin, eyes, and respiratory system. It is also considered a suspected carcinogen. Here are some safety precautions to consider:
Bromocyclohexane can be synthesized through several methods:
Studies involving bromocyclohexane often focus on its interactions with other chemical species. For instance:
Bromocyclohexane shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
Compound | Molecular Formula | Unique Characteristics |
---|---|---|
Cyclobutane | C₄H₈ | A cyclic alkane that does not contain halogens; smaller ring structure. |
1-Bromopropane | C₃H₇Br | A primary alkyl halide; more reactive towards nucleophilic substitution than secondary halides like bromocyclohexane. |
1-Bromo-2-methylpropane | C₅H₁₁Br | Contains branching; differs in reactivity patterns compared to bromocyclohexane due to steric effects. |
1-Bromobutane | C₄H₉Br | Another primary alkyl halide; exhibits different physical properties and reactivity compared to bromocyclohexane. |
Bromocyclohexane's unique feature lies in its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary alkyl halides.
The classical method for synthesizing bromocyclohexane involves the free radical bromination of cyclohexane using molecular bromine (Br₂) under ultraviolet (UV) light or thermal initiation. This reaction proceeds via a chain mechanism:
This method, while straightforward, often yields a mixture of regioisomers due to the non-selective nature of radical intermediates. For example, allylic bromination of cyclohexene under UV light predominantly produces 3-bromocyclohexene as the major product.
Recent advancements have focused on improving the efficiency of bromocyclohexane synthesis. Lewis acid catalysts, such as aluminum bromide (AlBr₃) and iron bromide (FeBr₃), facilitate bromination by polarizing Br₂ and lowering activation energy. A notable protocol involves:
This method minimizes side reactions and enhances regioselectivity compared to uncatalyzed radical pathways.
Modern free radical techniques employ controlled initiators to improve selectivity. For instance, N-bromosuccinimide (NBS) in the presence of light generates bromine radicals selectively, reducing over-bromination. Key parameters include:
Despite these improvements, radical bromination remains less selective than ionic methods, often requiring post-synthesis purification.
Acid-mediated bromination leverages Lewis acids to activate Br₂ for electrophilic substitution. For example, AlBr₃ coordinates with Br₂, generating a bromonium ion (Br⁺) that attacks cyclohexane’s C–H bonds. This method is particularly effective for synthesizing bromocyclohexane derivatives, such as 2-bromo-5,5-dimethylcyclohexane-1,3-dione, with >75% yield under mild conditions.
The E2 (elimination bimolecular) mechanism is a concerted process in which a base abstracts a β-hydrogen while the leaving group (bromide) departs, forming a double bond. For bromocyclohexane, this reaction typically proceeds under strongly basic conditions, such as with potassium hydroxide in ethanol at reflux [1] [2]. The bimolecular nature of the reaction is evidenced by its second-order kinetics, depending on both the substrate and base concentrations [3].
The stereochemical requirement for anti-periplanar alignment of the β-hydrogen and leaving group is critical. In bromocyclohexane, this necessitates the bromine atom occupying an axial position in the chair conformation, allowing the β-hydrogen to adopt a parallel but opposite orientation (180° dihedral angle) [2] [3]. This axial positioning is energetically disfavored due to 1,3-diaxial repulsions but becomes accessible through ring-flipping dynamics. The transition state involves partial bond formation between the base and β-hydrogen, simultaneous C–Br bond cleavage, and π-bond formation (Figure 1) [1].
$$
\text{Bromocyclohexane} + \text{HO}^- \rightarrow \text{Cyclohexene} + \text{H}_2\text{O} + \text{Br}^-
$$
Table 1: Key Parameters for E2 Elimination of Bromocyclohexane
Parameter | Value/Observation |
---|---|
Base | Potassium hydroxide |
Solvent | Ethanol |
Temperature | Reflux (~78°C) |
Reaction Time | 45–60 minutes |
Major Product | Cyclohexene (83°C boiling point) |
The regioselectivity of E2 elimination in bromocyclohexane is uncomplicated due to the symmetry of the cyclohexane ring, yielding a single alkene product. However, in substituted analogs, steric effects and base size influence product distribution [3].
E1 (elimination unimolecular) mechanisms involve a two-step process: initial heterolytic cleavage of the C–Br bond to form a carbocation, followed by base-assisted deprotonation to generate the alkene. While E1 is more common in tertiary substrates due to carbocation stability, bromocyclohexane’s secondary carbocation can participate under specific conditions, such as in polar protic solvents (e.g., water or ethanol) with weak bases [5].
The rate-determining step is carbocation formation, which is independent of base concentration. For bromocyclohexane, this step is less favorable compared to tertiary analogs, as secondary carbocations are higher in energy. Consequently, competing pathways like SN1 substitution or carbocation rearrangements may occur [5]. For example, the cyclohexyl carbocation may undergo hydride shifts to form more stable tertiary carbocations, though this is less prevalent in rigid cyclic systems [3].
$$
\text{Bromocyclohexane} \rightarrow \text{Cyclohexyl carbocation} + \text{Br}^- \quad (\text{slow})
$$
$$
\text{Cyclohexyl carbocation} + \text{base} \rightarrow \text{Cyclohexene} + \text{H-base}^+ \quad (\text{fast})
$$
Table 2: Comparison of E1 and E2 Mechanisms for Bromocyclohexane
Feature | E2 Pathway | E1 Pathway |
---|---|---|
Mechanism | Concerted | Stepwise |
Base Strength | Strong (e.g., HO⁻) | Weak (e.g., H₂O) |
Solvent | Polar aprotic | Polar protic |
Carbocation Intermediate | Absent | Present |
Stereochemistry | Anti-periplanar requirement | No strict geometric requirement |
The chair conformation of bromocyclohexane dictates its reactivity in elimination reactions. At room temperature, the ring undergoes rapid interconversion between chair conformers, with the bromine atom predominantly equatorial to minimize 1,3-diaxial strain [2] [3]. However, the small population of axial conformers enables E2 elimination. The energy barrier for ring flipping (~42 kJ/mol) ensures sufficient axial conformer availability at elevated temperatures [2].
Substituents dramatically alter reactivity. For instance, in trans-1-bromo-4-tert-butylcyclohexane, the bulky tert-butyl group locks the cyclohexane ring in a conformation where bromine is axial, accelerating E2 elimination. In contrast, the cis-isomer forces bromine into an equatorial position, rendering elimination negligible [2]. This principle underscores the interplay between steric effects and conformational mobility in determining reaction rates.
While bromocyclohexane is primarily associated with elimination, it can participate in electrophilic addition under controlled conditions. For example, in the presence of strong electrophiles like bromine (Br₂), the compound may undergo allylic bromination via a radical mechanism. However, such reactions are less common due to the stability of the C–Br bond and the preference for elimination pathways [4].
In acid-catalyzed hydration, bromocyclohexane could theoretically form cyclohexanol, but this pathway is overshadowed by competing E1 elimination. The rigidity of the cyclohexane ring further disfavors addition, as planar transition states required for electrophilic attack are geometrically constrained [3].
Nickel-catalyzed alkyl-alkyl cross-coupling reactions have emerged as powerful synthetic tools for constructing carbon-carbon bonds between sp³-hybridized carbons. Bromocyclohexane, as a representative secondary alkyl halide, has played a crucial role in advancing this field through mechanistic studies and synthetic applications.
The nickel-catalyzed cross-coupling of bromocyclohexane with secondary alkyl partners proceeds through a unique catalytic cycle that combines conventional two-electron steps with single-electron radical chemistry [1] [2]. Detailed kinetic studies using cyclohexyl bromide as a model substrate revealed that the rate law is first order in the nickel catalyst (nickel dibromide diglyme/ligand), first order in the alkylborane coupling partner, and zeroth order in the electrophile [3]. These observations indicate that oxidative addition is not the turnover-limiting step for cyclohexyl bromide, contrasting with the behavior observed for less reactive chloride analogs.
The Suzuki-Miyaura coupling of bromocyclohexane with boronic acid derivatives has provided fundamental insights into the transmetalation and stereochemical aspects of alkyl cross-coupling reactions [6] [7]. The development of effective catalyst systems for these transformations has required careful consideration of the electronic and steric factors that govern reactivity.
Effective Suzuki-Miyaura coupling of bromocyclohexane requires palladium catalysts equipped with appropriate phosphine ligands that facilitate both oxidative addition and transmetalation steps [8]. The choice of catalyst system significantly impacts both reaction efficiency and functional group tolerance. Catalysts based on palladium(0) complexes with phosphite or phosphine oxide ligands have shown particular promise for coupling reactions involving secondary alkyl halides.
The role of the base in Suzuki-Miyaura reactions cannot be overstated, particularly for alkyl substrates like bromocyclohexane. The base serves multiple functions: activation of the boronic acid or ester through formation of boronate species, facilitation of transmetalation through μ-bridging hydroxide formation, and neutralization of hydrogen halide byproducts [7]. The generally accepted mechanism features a μ-bridging hydroxy group between palladium and boron atoms, suggesting that water or hydroxide is essential for the catalytic cycle.
The stereochemistry of boron-to-palladium alkyl group transfer in Suzuki-Miyaura coupling has been investigated using deuterium-labeled bromocyclohexane derivatives [6]. These studies revealed that the transfer occurs with complete retention of configuration with respect to carbon, providing valuable mechanistic insights into the transmetalation process. The stereochemical outcome supports a mechanism involving direct transmetalation rather than radical pathways that would lead to stereochemical scrambling.
The conformational constraints imposed by the cyclohexyl ring system influence both the approach of the catalyst and the geometry of key intermediates. The chair conformation of bromocyclohexane creates distinct axial and equatorial environments that affect the accessibility of the carbon-bromine bond to the palladium center [9]. These steric considerations become particularly important when designing catalyst systems for maximum efficiency.
Suzuki-Miyaura coupling reactions of bromocyclohexane demonstrate excellent functional group tolerance, accommodating a wide range of sensitive functionalities [7]. The mild reaction conditions and the inherent stability of organoboron reagents contribute to this broad compatibility. Reactions can be conducted in the presence of esters, amides, nitriles, and even other halides without significant interference.
The aqueous compatibility of many Suzuki-Miyaura systems has enabled the development of environmentally benign protocols [10]. Fully aqueous cross-coupling of bromocyclohexane with water-soluble boronic acids has been achieved using specialized phosphine ligands such as trisulfonated triphenylphosphine (TXPTS). These systems demonstrate that effective cross-coupling can be achieved while adhering to green chemistry principles.
Electrochemical cross-electrophile coupling has emerged as a powerful strategy for the selective coupling of two different electrophiles without the need for preformed carbon nucleophiles [11] [12]. Bromocyclohexane has served as an important model substrate for developing these methodologies and understanding their mechanistic foundations.
The electrochemical cross-electrophile coupling of bromocyclohexane proceeds through a radical-polar crossover pathway that exploits the disparate electronic and steric properties of different alkyl halides [11]. More substituted alkyl halides like bromocyclohexane undergo single-electron reduction at lower potentials due to the enhanced stability of the resultant carbon-centered radicals. In contrast, less substituted alkyl halides serve as superior electrophiles in nucleophilic substitution reactions due to their smaller steric profiles.
The proposed mechanism begins with selective reduction of bromocyclohexane to generate a cyclohexyl radical, followed by a second reduction to form a carbanion. This nucleophilic species then undergoes chemoselective substitution on a less hindered primary alkyl halide, achieving the desired cross-coupling with excellent chemoselectivity. Control experiments using radical probe substrates and chiral secondary alkyl bromides support this mechanistic framework [11].
The choice of electrode materials and supporting electrolytes significantly influences the efficiency and selectivity of electrochemical cross-electrophile coupling reactions involving bromocyclohexane. Optimization studies have identified graphite cathodes and magnesium anodes as optimal electrode materials for many transformations [11]. The magnesium anode serves as a sacrificial electrode, avoiding the need for activation of metal surfaces required by zinc or other metals.
Electrolyte selection plays a crucial role in determining reaction outcomes. Tetrabutylammonium perchlorate has proven superior to other ammonium and metal salts in many coupling reactions [5]. The choice of electrolyte affects not only the conductivity of the reaction medium but also the speciation of electrogenerated intermediates and their subsequent reactivity patterns.
Electrochemical cross-electrophile coupling of bromocyclohexane has been successfully applied to a broad range of synthetic targets [11]. The method enables efficient coupling with α-halo pinacol boronate esters, providing access to complex alkylboronic ester products that are valuable synthetic intermediates. Secondary α-bromo pinacol boronates can undergo coupling with bromocyclohexane to afford cross-coupled products in good yields with minimal formation of homodimers.
The operational simplicity of electrochemical methods represents a significant advantage over traditional cross-coupling approaches. Reactions can be set up on the benchtop without the need for rigorously inert atmospheres or highly purified reagents. The transition-metal-free nature of many electrochemical protocols also addresses concerns about metal contamination in pharmaceutical applications.
The successful development of cross-coupling reactions involving bromocyclohexane requires a deep understanding of the steric and electronic factors that govern reactivity and selectivity [13] [14]. These effects operate at multiple levels, from the initial coordination of substrates to the catalyst to the final product-forming steps.
Electronic effects in bromocyclohexane coupling reactions manifest primarily through the influence of substituents on both the substrate and the catalyst system [13]. The carbon-bromine bond strength and the electron density at the reaction center directly affect the ease of oxidative addition and subsequent transformations. Electron-rich ligands on transition metal catalysts enhance the electron density at the metal center, facilitating oxidative addition to the carbon-bromine bond.
The electronic properties of phosphine ligands can be quantified using parameters such as the carbonyl stretching frequency in nickel carbonyl complexes [13]. These electronic parameters provide valuable guidance for catalyst selection and optimization. Ligands with higher electron-donating character generally promote more facile oxidative addition but may also favor competing side reactions such as β-elimination.
The cyclohexyl ring system of bromocyclohexane imposes significant steric constraints that influence both substrate accessibility and transition state geometry [9]. The chair conformation of the cyclohexyl ring creates distinct axial and equatorial environments, with the bromine atom occupying either position depending on the specific substrate and reaction conditions. These conformational effects become particularly pronounced in reactions requiring approach of bulky catalyst complexes.
Steric effects in catalyst design involve balancing substrate accessibility with ligand-induced selectivity [14]. Bulky ligands can enhance selectivity by disfavoring unwanted pathways but may also reduce overall reaction rates by hindering substrate coordination. The optimal ligand structure represents a compromise between these competing factors, often requiring extensive empirical optimization for each specific transformation.
Solvent effects play a crucial role in determining the preferred mechanistic pathway for bromocyclohexane coupling reactions [7]. Polar solvents tend to stabilize ionic intermediates and favor mechanisms involving charged species, while nonpolar solvents may promote radical pathways. The choice of solvent also affects the solubility and speciation of reactants, particularly metal complexes and inorganic bases.
Temperature effects on bromocyclohexane coupling reactions involve complex interactions between thermodynamic and kinetic factors [15]. Higher temperatures generally increase reaction rates but may also favor undesired side reactions such as β-elimination or cyclization. The temperature dependence of competing pathways often differs significantly, allowing for optimization of selectivity through careful temperature control.
The concentration of catalyst components significantly affects both the efficiency and selectivity of bromocyclohexane coupling reactions [2]. Lower catalyst concentrations often improve cross-selectivity by suppressing bimolecular pathways that lead to symmetric coupling products. This effect is particularly pronounced in radical chain mechanisms, where the concentration of metal species influences the balance between chain propagation and termination.
Irritant